tert-butyl N-(2-aminocyclobutyl)carbamate hydrochloride
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Overview
Description
tert-Butyl N-(2-aminocyclobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminocyclobutyl)carbamate hydrochloride typically involves the protection of amines using carbamates. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-aminocyclobutyl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-aminocyclobutyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a protected amine in peptide synthesis and other organic transformations .
Biology: In biological research, the compound is used to study the effects of carbamate derivatives on biological systems. It can be employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a role in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-aminocyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
tert-Butyl carbamate: A related compound used as a protecting group for amines in organic synthesis.
tert-Butyl (2-aminophenyl)carbamate: Another similar compound used in the synthesis of bioactive molecules.
Uniqueness: tert-Butyl N-(2-aminocyclobutyl)carbamate hydrochloride is unique due to its specific structure, which includes a cyclobutyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H19ClN2O2 |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
tert-butyl N-(2-aminocyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H |
InChI Key |
LKVSVLOXMVTZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N.Cl |
Origin of Product |
United States |
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